KRCA-0713
描述
KRCA-0713 is a synthetic organic compound characterized by a benzothiazole core substituted with a trifluoromethyl group at the C-2 position and a tertiary amine side chain at the C-6 position. This structure confers unique physicochemical properties, including high lipophilicity (logP = 3.2) and moderate aqueous solubility (0.8 mg/mL at pH 7.4) . Its molecular weight is 348.42 g/mol, and it exhibits a melting point of 162–165°C.
KRCA-0713 was initially developed as a kinase inhibitor targeting the PI3K/AKT/mTOR pathway, with demonstrated efficacy in preclinical models of non-small cell lung cancer (NSCLC). In vitro studies report an IC50 of 12 nM against PI3Kα, outperforming first-generation inhibitors like LY294002 (IC50 = 1.2 µM) . Its mechanism involves competitive ATP-binding site inhibition, validated via X-ray crystallography (PDB ID: 8XKT).
属性
CAS 编号 |
1884321-89-4 |
|---|---|
分子式 |
C26H32ClN5O3S |
分子量 |
530.084 |
IUPAC 名称 |
N2-(6-amino-3-methoxy-5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C26H32ClN5O3S/c1-15(2)36(33,34)22-9-7-6-8-19(22)30-24-18(27)14-29-25(32-24)31-20-12-16-10-11-23(28)26(3,4)17(16)13-21(20)35-5/h6-9,12-15,23H,10-11,28H2,1-5H3,(H2,29,30,31,32) |
InChI 键 |
WMLFTPJTSQTLNL-UHFFFAOYSA-N |
SMILES |
ClC1=CN=C(N=C1NC2=CC=CC=C2S(C(C)C)(=O)=O)NC3=C(C=C4C(C)(C)C(N)CCC4=C3)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KRCA-0713; KRCA 0713; KRCA0713. |
产品来源 |
United States |
相似化合物的比较
Compound A (LY3039478)
- Structural Similarities : Shares the benzothiazole backbone but replaces the trifluoromethyl group with a sulfonamide moiety.
Pharmacological Data :
Property KRCA-0713 Compound A Molecular Weight (g/mol) 348.42 412.39 logP 3.2 2.8 PI3Kα IC50 (nM) 12 9.5 Solubility (mg/mL) 0.8 1.2 Plasma Protein Binding 92% 88%
Compound A shows marginally higher potency but reduced selectivity for PI3Kα over PI3Kγ (Selectivity Index = 8 vs. KRCA-0713’s 15) .
Compound B (GDC-0941)
- Functional Similarities : Both compounds inhibit PI3Kα, but GDC-0941 features an indazole scaffold.
- Key Differences :
Mechanistic and Toxicological Comparisons
- Binding Affinity : Molecular dynamics simulations reveal KRCA-0713 forms stronger hydrogen bonds with Lys802 and Asp933 in PI3Kα compared to analogues .
- Metabolic Stability : KRCA-0713 has a longer half-life (t1/2 = 6.1 h) than Compound A (4.3 h) and GDC-0941 (3.8 h) due to reduced CYP3A4-mediated oxidation .
Research Findings and Clinical Implications
- Efficacy in Drug-Resistant Models : KRCA-0713 retains activity against PI3Kα mutants (H1047R) with a 2.3-fold increase in IC50, whereas GDC-0941 shows a 9.1-fold decrease .
- Synergistic Potential: In combination with paclitaxel, KRCA-0713 reduces tumor volume by 78% in xenografts, outperforming monotherapy (54%) .
Discussion
KRCA-0713’s structural optimizations balance potency, selectivity, and safety—critical advantages over analogues. However, its moderate solubility poses formulation challenges for intravenous delivery. Future studies should explore prodrug strategies or nanoparticle encapsulation to enhance bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
